1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important heterocyclic compounds that have been recognized for their wide range of applications in medicinal chemistry . They have been used in the design and synthesis of various derivatives with significant biological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves several steps. A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . The structures of these compounds have been confirmed by 1H and 13C NMR and mass spectral analysis . Other methods of synthesis involve the use of microwave-assisted metal-free amino benzannulation and the reaction of 2-aminopyridine with phenylacetophenones .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives have been confirmed by 1H and 13C NMR, and mass spectra . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include the reaction of 2-aminopyridine with phenylacetophenones . Other reactions involve the formation of carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde .
Physical and Chemical Properties Analysis
Imidazo[1,2-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .
Scientific Research Applications
Anticancer Activity
One study outlines the synthesis of piperazine-2,6-dione derivatives, which were evaluated for their anticancer activity. Compounds exhibited significant activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, demonstrating the potential utility of such compounds in cancer research and therapy (Kumar et al., 2013).
Antimicrobial and Antimalarial Activity
Another study synthesized sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity, indicating their potential in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).
Antimycobacterial Activity
Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This study highlights the role of these compounds in combating tuberculosis, especially with certain structural modifications enhancing their efficacy (Lv et al., 2017).
Anti-inflammatory Activity
A study on the synthesis and anti-inflammatory activity of certain piperazine derivatives demonstrated their effectiveness in in-vitro and in-vivo models. This suggests their potential application in developing new anti-inflammatory drugs (Ahmed et al., 2017).
Antiviral Activity
Nitroimidazole derivatives, including those with piperazinyl groups, were evaluated for their anti-HIV activity. These studies contribute to the search for new non-nucleoside reverse transcriptase inhibitors, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in antiviral research (Al-Masoudi et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 . These compounds have also demonstrated mTOR inhibitory activity .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have shown significant anti-proliferative activity against certain cancer cell lines . This suggests that 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one could potentially have similar effects.
Future Directions
Imidazo[1,2-a]pyridine derivatives have shown significant potential in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on designing and synthesizing new derivatives with improved biological activities. The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer .
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would need to be investigated further.
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors, indicating potential binding interactions with biomolecules
Properties
IUPAC Name |
1-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-12(19)17-8-6-16(7-9-17)10-13-11-18-5-3-2-4-14(18)15-13/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXZHNPVCOMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.